N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide
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Overview
Description
Synthesis Analysis
While specific synthesis information for “N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide” is not available, a related compound, “1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol”, has been synthesized via arylation of acrolein and further diazotization and diazo-coupling with 2-naphthol .Scientific Research Applications
Overview
The scientific interest in N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide and related compounds spans various domains, focusing on their stability, degradation pathways, and therapeutic potentials. These compounds, characterized by their benzothiazole scaffold and modifications, have been studied for their diverse applications in medicinal chemistry, including their roles as antitumor, antimicrobial, and antiparasitic agents.
Stability and Degradation
A study by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to investigate the stability and degradation products of nitisinone, a compound related to benzothiazoles. Their research aimed to understand the stability of nitisinone under various conditions and identify its degradation products, revealing insights into the compound's properties and potential risks and benefits in medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Therapeutic Potentials
Kamal et al. (2015) reviewed the therapeutic potentials of benzothiazoles, highlighting their broad spectrum of activities, including antimicrobial, analgesic, and anti-inflammatory effects. The review emphasized the significance of the benzothiazole nucleus in drug discovery, particularly for cancer treatment, showcasing its versatility and potential as a scaffold for developing new therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Raut et al. (2020) focused on benzofused thiazole derivatives for their potential as antioxidant and anti-inflammatory agents. Their work involved the synthesis and evaluation of these compounds, highlighting their promising activities in vitro and suggesting a potential role in developing new therapeutic agents (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Ahmed et al. (2012) reviewed structural modifications of benzothiazoles and their conjugate systems, focusing on their development as antitumor agents. The review detailed the promising biological profiles and synthetic accessibility of benzothiazoles, suggesting their potential as chemotherapeutics (Ahmed, Yellamelli Valli Venkata, Mohammed, Sultana, & Methuku, 2012).
Safety And Hazards
Future Directions
While specific future directions for “N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide” are not available, related compounds have been studied for various purposes, including their use in the manufacture of data storage devices, coloring of consumer goods, and applications in chemistry . Additionally, some triazole derivatives have shown promise in anticancer activity evaluation .
properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(13-6-8-14(9-7-13)20(22)23)19-17-18-11-15(24-17)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDLEAREJGCQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide |
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